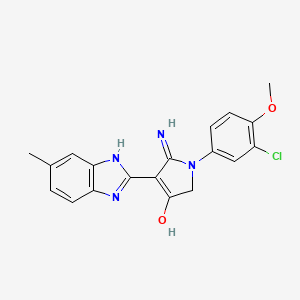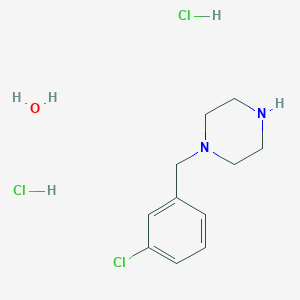![molecular formula C17H23FN2O3 B6089822 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B6089822.png)
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide, also known as FBM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FBM is a small molecule that belongs to the class of oxoamides and has been found to exhibit interesting biological properties.
Mécanisme D'action
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting the activity of PARP, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide can induce DNA damage and trigger cell death in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has been shown to exhibit several biochemical and physiological effects, including the induction of DNA damage, inhibition of cell proliferation, and apoptosis (programmed cell death) in cancer cells. 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has several advantages for lab experiments, including its small molecular size, which allows for easy synthesis and modification, and its ability to selectively target cancer cells. However, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide also has limitations, including its low solubility and potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide, including the development of more potent and selective PARP inhibitors, the identification of new targets for 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide, and the investigation of its potential use in combination with other anticancer agents. Additionally, further research is needed to determine the safety and efficacy of 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide in vivo and to identify potential applications in other fields such as chemical biology and drug discovery.
Méthodes De Synthèse
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide can be synthesized using a multistep process that involves the reaction of 3-fluorobenzylamine with 4-chlorobutanoyl chloride to form the intermediate product, which is then reacted with N,N-dimethylmorpholine and triethylamine to obtain the final product, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide.
Applications De Recherche Scientifique
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. Researchers have been investigating the biological properties of 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide to identify its potential use as a therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-N,N-dimethyl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-19(2)16(21)6-7-17(22)20-8-9-23-15(12-20)11-13-4-3-5-14(18)10-13/h3-5,10,15H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDLOBZNZJBRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(=O)N1CCOC(C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089749.png)


![2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6089775.png)

![1-(2,6-dimethyl-4-morpholinyl)-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6089788.png)
![2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B6089796.png)
![7-cyclopropyl-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089805.png)
![3-(4-chlorophenyl)-2-methyl-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6089812.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6089813.png)
![2-butyryl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6089819.png)
![5-(2-methoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6089828.png)

